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Compound of Interest

Compound Name: Descarbamoyl Cefuroxime-d3

Cat. No.: B15340495

Introduction

Cefuroxime is a second-generation cephalosporin antibiotic used to treat a wide variety of
bacterial infections. Accurate and reliable analytical methods are crucial for the quantification of
Cefuroxime in pharmaceutical dosage forms to ensure its quality, safety, and efficacy. High-
Performance Liquid Chromatography (HPLC) is a powerful technique widely employed for this
purpose due to its high specificity, sensitivity, and accuracy. This application note describes a
validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for
the assay of Cefuroxime, developed and validated in accordance with the International Council

for Harmonisation (ICH) guidelines.
Chromatographic Conditions

A summary of the chromatographic conditions for the Cefuroxime assay is presented in the
table below. These conditions have been optimized to provide a sharp, symmetrical peak for
Cefuroxime with a reasonable retention time.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15340495?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15340495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Parameter Condition

HPLC System Isocratic HPLC system with UV-Vis Detector

Column Zodiac C8 (150 x 4.6mm, 5um) or equivalent

Mobile Phase Acetate buffer (pH 3.4) and Acetonitrile (10:1
viV)[1]

Flow Rate 2.0 mL/min[1]

Detection Wavelength 254 nm[1]

Injection Volume 10 pL[2]

Column Temperature 30°C + 1°C[2]

Retention Time Approximately 3.08 minutes[1]

Method Validation Protocols and Results

The developed HPLC method was subjected to rigorous validation to demonstrate its suitability
for the intended purpose. The validation parameters assessed were system suitability,
specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of
quantitation (LOQ).

System Suitability

System suitability testing is an integral part of the analytical method and is performed to ensure
that the chromatographic system is adequate for the analysis to be performed. The parameters
were evaluated by injecting the standard solution multiple times and calculating the respective
parameters.

Protocol:
e Prepare a standard solution of Cefuroxime at the target assay concentration.
« Inject the standard solution six times into the HPLC system.

o Record the chromatograms and calculate the system suitability parameters.
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Acceptance Criteria & Results:

Parameter Acceptance Criteria Typical Result

Tailing Factor (T) T<2 1.19[3]

Theoretical Plates (N) N = 2000 7189[3]

% RSD of Peak Area <2.0% 0.17%][3]
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of
components that may be expected to be present, such as impurities, degradation products, or
placebo components.

Protocol:

¢ Analyze a blank sample (mobile phase) to ensure no interfering peaks at the retention time
of Cefuroxime.

¢ Analyze a placebo solution to confirm that excipients do not interfere with the Cefuroxime
peak.[1]

¢ Analyze a standard solution of Cefuroxime.
e Analyze a sample solution containing Cefuroxime.

 For stability-indicating methods, stressed samples (e.g., acid, base, peroxide, thermal, and
photolytic degradation) should be analyzed to demonstrate that the method can separate
Cefuroxime from its degradation products.[3]

Results: The chromatograms of the blank and placebo solutions showed no significant peaks at
the retention time of Cefuroxime, indicating the method's specificity.[1]

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly
proportional to the concentration of the analyte in the sample within a given range.
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Protocol:

e Prepare a series of at least five standard solutions of Cefuroxime over a concentration range
of 26-156 ppm.[1]

« Inject each standard solution in triplicate.
» Plot a calibration curve of the mean peak area against the concentration.

o Determine the correlation coefficient (r2), y-intercept, and slope of the regression line.

Results:
Parameter Result
Linearity Range 26 - 156 ppm[1]
Correlation Coefficient (r2) 0.9999[1]
Accuracy

The accuracy of an analytical method expresses the closeness of agreement between the
value which is accepted either as a conventional true value or an accepted reference value and
the value found. This was determined by recovery studies.

Protocol:

o Prepare placebo solutions spiked with known amounts of Cefuroxime at three different
concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[1]

» Prepare each concentration level in triplicate.
e Analyze the samples and calculate the percentage recovery.

Results:
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. Amount Added Amount Recovered
Spiked Level % Recovery
(ppm) (ppm)
50% 52 52.36 100.7[1]
100% 104 105.87 101.8[1]
150% 156 157.56 101.0[1]

Precision

The precision of an analytical method expresses the closeness of agreement (degree of
scatter) between a series of measurements obtained from multiple sampling of the same
homogeneous sample under the prescribed conditions. Precision is evaluated at two levels:
repeatability (intra-day precision) and intermediate precision (inter-day precision).

Protocol:

o Repeatability (Intra-day Precision): Analyze six replicate samples of the same batch at 100%
of the test concentration on the same day and by the same analyst.

 Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day
with a different analyst and/or different equipment.

Results:
Precision Type % RSD
Method Precision (%RSD) 0.30%[1]
Intermediate Precision (%6RSD) 0.25%(1]
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by
small, but deliberate variations in method parameters and provides an indication of its reliability

during normal usage.
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Protocol:
» Introduce small, deliberate changes to the method parameters, one at a time.
o Parameters to vary include:
o Flow rate (e.g., = 0.1 mL/min).[4]
o Detection wavelength (e.g., £ 5 nm).[4]
o Organic phase composition in the mobile phase (e.g., + 2%).[4]
e Analyze the system suitability parameters for each condition.

Results: The method was found to be robust as minor changes in the flow rate, detection
wavelength, and mobile phase composition did not significantly affect the system suitability
parameters.[4]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily
quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be
quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio, where a ratio of
3:1 is generally accepted for LOD and 10:1 for LOQ.[4]

Results:
Parameter Result
LOD 0.26 pg/mL[5]
LOQ 0.58 pg/mL[5]
Visualizations
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Caption: Experimental workflow for Cefuroxime HPLC method validation.
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Caption: Logical relationship of analytical method validation parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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